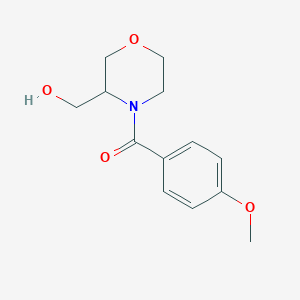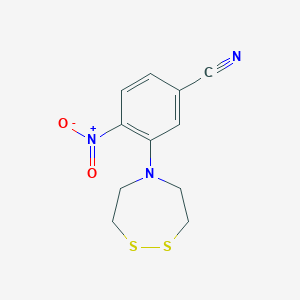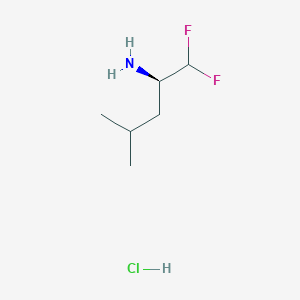
(3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone” consists of a morpholine ring attached to a methoxyphenyl group via a methanone linkage. The molecular weight of this compound is 251.282.Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques: Innovative synthesis techniques have been developed for compounds related to “(3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone”. For instance, the stereoselective synthesis of differentially protected morpholines, starting from chiral epoxides, showcases the chemical versatility and potential for further functionalization of these compounds (Marlin, 2017).
- Antioxidant Properties: Studies have also highlighted the synthesis and antioxidant properties of derivatives, demonstrating their potential in combating oxidative stress, which is a key factor in numerous diseases (Çetinkaya et al., 2012).
Medical Applications
- Imaging Agents: Compounds structurally similar to “this compound” have been explored as potential PET imaging agents for diseases like Parkinson's (Wang et al., 2017).
- Antitumor Activity: The synthesis and evaluation of certain morpholine derivatives have revealed distinct inhibitory effects on the proliferation of cancer cell lines, underscoring the therapeutic potential of these molecules in oncology (Tang & Fu, 2018).
Chemical Applications
- Herbicidal Activity: Aryl-naphthyl methanone derivatives, sharing a functional group with the compound of interest, have shown promising herbicidal activity, suggesting potential applications in agriculture (Fu et al., 2019).
- Solubility Studies: Research into the solubility of related compounds in different solvents has provided valuable insights into their physical properties and potential for formulation in various applications (Yang et al., 2016).
Nanotechnology
- Nanoparticle Synthesis: The use of morpholinomethyl derivatives in the synthesis of gold nanoparticles highlights the role of these compounds in nanotechnology, offering a novel approach to nanoparticle preparation without requiring a capping agent (Roy et al., 2008).
Orientations Futures
The future directions for research on “(3-(Hydroxymethyl)morpholino)(4-methoxyphenyl)methanone” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential applications. Morpholine derivatives, in general, have been the subject of ongoing research due to their wide range of pharmacological activities .
Propriétés
IUPAC Name |
[3-(hydroxymethyl)morpholin-4-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-12-4-2-10(3-5-12)13(16)14-6-7-18-9-11(14)8-15/h2-5,11,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQSLFUEXQLFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2886156.png)
![4-(N,N-diallylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2886157.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde](/img/structure/B2886158.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate](/img/structure/B2886162.png)

![N-[1-[1-(2-Chloropropanoyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2886169.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone](/img/structure/B2886170.png)
![N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2886171.png)


![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2886175.png)
![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2886177.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2886178.png)